molecular formula C8H9NO4S B3088831 Methyl 5-(methylsulfonyl)nicotinate CAS No. 1186663-66-0

Methyl 5-(methylsulfonyl)nicotinate

Cat. No.: B3088831
CAS No.: 1186663-66-0
M. Wt: 215.23 g/mol
InChI Key: KZKQGUVWZYKJBN-UHFFFAOYSA-N
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Description

Methyl 5-(methylsulfonyl)nicotinate (CAS 1186663-66-0) is a nicotinic acid derivative with the molecular formula C₈H₉NO₄S and a molecular weight of 215.23 g/mol. It is a methyl ester featuring a methylsulfonyl (-SO₂CH₃) substituent at the 5-position of the pyridine ring. This compound is primarily used in research settings for chemical synthesis and pharmacological studies, with a purity exceeding 97% .

Properties

IUPAC Name

methyl 5-methylsulfonylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-13-8(10)6-3-7(5-9-4-6)14(2,11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKQGUVWZYKJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(methylsulfonyl)nicotinate typically involves the esterification of 5-(methylsulfonyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(methylsulfonyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

  • **

Biological Activity

Methyl 5-(methylsulfonyl)nicotinate (MMSN) is a compound characterized by the presence of a methylsulfonyl group attached to the 5-position of the nicotinic acid structure. Its molecular formula is C8_8H9_9NO4_4S, and it has garnered attention in pharmacological studies due to its diverse biological activities.

Chemical Structure and Properties

MMSN's unique structural features contribute to its biological activity. The methylsulfonyl group enhances its solubility and reactivity, making it an interesting candidate for medicinal chemistry.

PropertyValue
Molecular FormulaC8_8H9_9NO4_4S
Molecular Weight215.23 g/mol
Structural FeaturesMethylsulfonyl group at the 5-position of nicotinic acid

Biological Activities

MMSN exhibits several biological activities, which can be categorized as follows:

  • Anti-inflammatory Effects : Preliminary studies suggest that MMSN may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
  • Antinociceptive Activity : Research indicates that MMSN possesses pain-relieving properties, making it a potential candidate for analgesic applications.
  • Antibacterial Properties : MMSN has shown effectiveness against certain bacterial strains, suggesting its utility in developing antibacterial agents.
  • Cellular Interaction Studies : Interaction studies have revealed that MMSN can influence various biological targets, impacting cellular signaling pathways related to inflammation and oxidative stress responses.

The biological activity of MMSN is believed to stem from its ability to interact with specific molecular targets within cells. This interaction may modulate enzymatic activities and signaling pathways associated with oxidative stress and inflammation. However, further research is necessary to elucidate the complete mechanism of action.

Case Studies and Research Findings

  • Anti-inflammatory Mechanism : In vitro studies have demonstrated that MMSN can suppress the expression of pro-inflammatory cytokines in stimulated macrophage cells. This effect was observed through RNA sequencing analysis, which indicated a downregulation of genes involved in inflammatory responses.
  • Antinociceptive Studies : Experimental models have shown that MMSN exhibits significant antinociceptive effects comparable to standard analgesics. This suggests potential applications in pain management therapies.
  • Antibacterial Efficacy : MMSN was tested against various bacterial strains, demonstrating notable antibacterial activity. This positions it as a candidate for further development as an antibacterial agent.

Synthesis and Applications

The synthesis of MMSN can be achieved through several organic reaction pathways, emphasizing its versatility in synthetic chemistry. The compound's potential applications extend across various fields, including pharmaceuticals and biochemistry.

Synthesis Methods

  • Esterification Reactions : Commonly used to synthesize methyl esters from corresponding acids.
  • Substitution Reactions : The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Comparison with Related Compounds

MMSN shares structural similarities with other nicotinic acid derivatives but is distinguished by the unique positioning of the methylsulfonyl group at the 5-position. This structural feature influences its reactivity and biological effects.

Compound NameUnique Aspects
Methyl nicotinateLacks the methylsulfonyl group
Methyl 6-(methylsulfonyl)nicotinateSulfonyl at the 6-position
5-(Methylsulfonyl)nicotinic acidAcid form without esterification
Methyl 3-(methylsulfonyl)nicotinateSulfonyl at the 3-position

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Methyl 5-(methylsulfonyl)nicotinate belongs to a broader class of nicotinic acid derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Physicochemical and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Similarity Score* Stability/Notes
This compound 1186663-66-0 C₈H₉NO₄S 215.23 5-SO₂CH₃, methyl ester 0.93 High stability; hydrolyzes slower than methyl nicotinate
8-(Methylsulfonyl)quinoline-3-carboxylic acid 1956331-41-1 C₁₁H₁₁NO₄S 253.28 Quinoline core, 8-SO₂CH₃ 0.89 Lower solubility due to quinoline core
5-(3-(Methylsulfonyl)phenyl)nicotinic acid 1261973-40-3 C₁₃H₁₁NO₄S 277.29 Phenyl-SO₂CH₃ at 5-position 0.86 Higher molecular weight; potential for increased plasma protein binding
Methyl 5-(4-fluorophenyl)nicotinate 893734-77-5 C₁₃H₁₀FNO₂ 247.22 4-Fluorophenyl, methyl ester N/A Enhanced lipophilicity due to fluorine
Methyl 5-formylnicotinate 6221-06-3 C₈H₇NO₃ 165.15 5-CHO, methyl ester N/A Rapid hydrolysis in serum albumin (half-life <15 min for similar esters)

*Similarity scores derived from structural alignment algorithms (0.93 = highest similarity to target compound) .

Stability and Hydrolysis Behavior

  • Hydrolysis in Biological Media: Nicotinate esters exhibit variable hydrolysis rates in human serum albumin (HSA). The methylsulfonyl group in this compound likely slows hydrolysis compared to unsubstituted esters but accelerates it relative to carbamoyl or bulky alkyl esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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